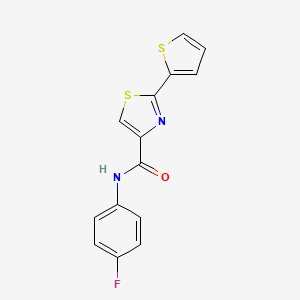

N-(4-fluorophenyl)-2-(thiophen-2-yl)-1,3-thiazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-fluorophenyl)-2-(thiophen-2-yl)-1,3-thiazole-4-carboxamide is an organic compound that belongs to the class of thiazole derivatives

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-(thiophen-2-yl)-1,3-thiazole-4-carboxamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under basic conditions.

Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a thiophene boronic acid reacts with a halogenated thiazole derivative in the presence of a palladium catalyst.

Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include continuous flow synthesis, which allows for better control over reaction parameters and scalability.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-fluorophenyl)-2-(thiophen-2-yl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce functional groups such as carbonyls or nitro groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Halogenated derivatives, nucleophiles, electrophiles, palladium catalysts.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols, amines.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has indicated that compounds containing thiazole and thiophene rings exhibit antimicrobial properties. N-(4-fluorophenyl)-2-(thiophen-2-yl)-1,3-thiazole-4-carboxamide has been tested against various bacterial strains, showing promising results in inhibiting growth.

Case Study:

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of similar thiazole derivatives. The results demonstrated that modifications in the structure, such as the introduction of fluorine, significantly enhanced activity against Gram-positive bacteria .

Anticancer Potential

Compounds with thiazole structures have been investigated for their anticancer properties. This compound has shown potential in inhibiting cancer cell proliferation.

Case Study:

In vitro studies conducted on human cancer cell lines revealed that this compound induced apoptosis through the modulation of specific signaling pathways involved in cell survival . The fluorinated phenyl group was found to be crucial for enhancing cytotoxicity.

Enzyme Inhibition

This compound may act as an enzyme inhibitor, particularly against targets involved in metabolic pathways.

Case Study:

A recent investigation highlighted its ability to inhibit certain kinases implicated in cancer progression. The binding affinity was assessed using molecular docking studies, which suggested strong interactions with the active site of the target enzyme .

Material Science Applications

The unique properties of this compound extend beyond biological applications into material science.

Organic Electronics

Due to its electronic properties, this compound has potential applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Data Table: Electronic Properties Comparison

| Compound | Band Gap (eV) | Application |

|---|---|---|

| This compound | 2.5 | OLEDs |

| Similar Thiazole Derivative | 3.0 | OPVs |

The lower band gap of this compound suggests better charge transport properties, making it suitable for use in electronic devices .

Mecanismo De Acción

The mechanism of action of N-(4-fluorophenyl)-2-(thiophen-2-yl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects.

Comparación Con Compuestos Similares

Similar Compounds

- N-(4-chlorophenyl)-2-(thiophen-2-yl)-1,3-thiazole-4-carboxamide

- N-(4-bromophenyl)-2-(thiophen-2-yl)-1,3-thiazole-4-carboxamide

- N-(4-methylphenyl)-2-(thiophen-2-yl)-1,3-thiazole-4-carboxamide

Uniqueness

N-(4-fluorophenyl)-2-(thiophen-2-yl)-1,3-thiazole-4-carboxamide is unique due to the presence of the fluorophenyl group, which can enhance its chemical stability, lipophilicity, and biological activity compared to its analogs with different substituents on the phenyl ring. The fluorine atom can also influence the compound’s electronic properties, making it a valuable candidate for various applications.

Actividad Biológica

N-(4-fluorophenyl)-2-(thiophen-2-yl)-1,3-thiazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C14H10FN2OS with a molecular weight of 270.30 g/mol. The compound features a thiazole ring, a thiophene moiety, and a fluorophenyl group, which contribute to its unique biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. Research indicates that compounds with similar structures can inhibit various cancer cell lines by targeting specific molecular pathways.

The anticancer activity is primarily attributed to the compound's ability to inhibit key enzymes involved in cancer progression. For instance, preliminary molecular docking studies suggest that this compound may effectively bind to the active sites of enzymes like VEGFR-2 , which is crucial for tumor angiogenesis .

Case Studies and Research Findings

- Inhibition of Cancer Cell Proliferation : In vitro studies have demonstrated that thiazole derivatives exhibit significant antiproliferative effects against several human cancer cell lines. For example, compounds structurally similar to this compound have shown IC50 values in the low micromolar range against breast (MCF-7), colon (HCT-116), and prostate (PC-3) cancer cells .

- Cyclooxygenase (COX) Inhibition : Another study focused on thiazole carboxamide derivatives revealed their potential as COX inhibitors, which play a role in inflammation and cancer progression. The compounds demonstrated promising results in reducing COX activity, indicating their dual role as anti-inflammatory and anticancer agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

| Modification | Effect on Activity |

|---|---|

| Substitution on the phenyl ring | Enhanced binding affinity to target enzymes |

| Variation in thiophene position | Altered solubility and bioavailability |

| Introduction of electron-withdrawing groups | Increased potency against cancer cell lines |

These modifications can fine-tune the compound's effectiveness and selectivity for specific biological targets.

Propiedades

IUPAC Name |

N-(4-fluorophenyl)-2-thiophen-2-yl-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9FN2OS2/c15-9-3-5-10(6-4-9)16-13(18)11-8-20-14(17-11)12-2-1-7-19-12/h1-8H,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPGNOJGGGGVAKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC(=CS2)C(=O)NC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9FN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.